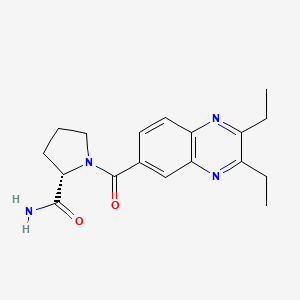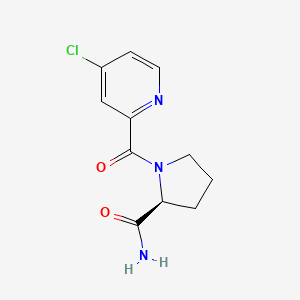
(2S)-1-(2,3-diethylquinoxaline-6-carbonyl)pyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-1-(2,3-diethylquinoxaline-6-carbonyl)pyrrolidine-2-carboxamide is a chemical compound that has gained significant attention in the field of scientific research. This compound has been extensively studied for its potential use in various applications, including drug development and medical research. In
Mécanisme D'action
The mechanism of action of ((2S)-1-(2,3-diethylquinoxaline-6-carbonyl)pyrrolidine-2-carboxamide)-1-(2,3-diethylquinoxaline-6-carbonyl)pyrrolidine-2-carboxamide involves the inhibition of various signaling pathways that are involved in the progression of cancer and inflammation. This compound has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer progression. It has also been shown to inhibit the activity of STAT3, a transcription factor that is involved in the progression of various types of cancers.
Biochemical and Physiological Effects:
(this compound)-1-(2,3-diethylquinoxaline-6-carbonyl)pyrrolidine-2-carboxamide has been shown to exhibit potent anti-inflammatory and anti-cancer properties. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells. It has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using ((2S)-1-(2,3-diethylquinoxaline-6-carbonyl)pyrrolidine-2-carboxamide)-1-(2,3-diethylquinoxaline-6-carbonyl)pyrrolidine-2-carboxamide in lab experiments include its potent anti-inflammatory and anti-cancer properties, its ability to inhibit the activity of various signaling pathways, and its potential use in the treatment of various types of cancers and inflammatory diseases. The limitations of using this compound in lab experiments include its high cost, its limited availability, and the potential for off-target effects.
Orientations Futures
There are several future directions for the research on ((2S)-1-(2,3-diethylquinoxaline-6-carbonyl)pyrrolidine-2-carboxamide)-1-(2,3-diethylquinoxaline-6-carbonyl)pyrrolidine-2-carboxamide. One direction is to explore the potential use of this compound in combination with other anti-cancer and anti-inflammatory agents. Another direction is to investigate the potential use of this compound in the treatment of other diseases such as neurodegenerative diseases and cardiovascular diseases. Additionally, further research is needed to investigate the safety and efficacy of this compound in clinical trials.
Méthodes De Synthèse
The synthesis of ((2S)-1-(2,3-diethylquinoxaline-6-carbonyl)pyrrolidine-2-carboxamide)-1-(2,3-diethylquinoxaline-6-carbonyl)pyrrolidine-2-carboxamide involves the reaction of 2,3-diethylquinoxaline-6-carboxylic acid with pyrrolidine-2-carboxylic acid. The reaction is carried out in the presence of coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting product is then purified using chromatography techniques such as flash chromatography or preparative HPLC.
Applications De Recherche Scientifique
((2S)-1-(2,3-diethylquinoxaline-6-carbonyl)pyrrolidine-2-carboxamide)-1-(2,3-diethylquinoxaline-6-carbonyl)pyrrolidine-2-carboxamide has been extensively studied for its potential use in drug development and medical research. This compound has been shown to exhibit potent anti-inflammatory and anti-cancer properties. It has been studied for its potential use in the treatment of various types of cancers, including breast cancer, lung cancer, and prostate cancer. It has also been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease.
Propriétés
IUPAC Name |
(2S)-1-(2,3-diethylquinoxaline-6-carbonyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-3-12-13(4-2)21-15-10-11(7-8-14(15)20-12)18(24)22-9-5-6-16(22)17(19)23/h7-8,10,16H,3-6,9H2,1-2H3,(H2,19,23)/t16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJBQMKBSWSELEU-INIZCTEOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C=C(C=C2)C(=O)N3CCCC3C(=O)N)N=C1CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NC2=C(C=C(C=C2)C(=O)N3CCC[C@H]3C(=O)N)N=C1CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-cyanophenoxy)-N-[(2R,3R)-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-3-yl]acetamide](/img/structure/B7342754.png)
![ethyl 4-oxo-4-[[(2R,3R)-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-3-yl]amino]butanoate](/img/structure/B7342760.png)
![2-(1-cyanocyclopropyl)-N-[(2R,3R)-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-3-yl]acetamide](/img/structure/B7342765.png)
![methyl 5-[3-oxo-3-[[(2R,3R)-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-3-yl]amino]propyl]-1,3-oxazole-4-carboxylate](/img/structure/B7342772.png)
![methyl 5-[[(2R,3R)-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-3-yl]carbamoyl]-1H-pyrrole-2-carboxylate](/img/structure/B7342775.png)
![1-[(2S)-2-[(3,5-dimethyl-1,2,4-triazol-1-yl)methyl]pyrrolidin-1-yl]-2-(2-methylindol-1-yl)ethanone](/img/structure/B7342781.png)
![[(2S)-2-[(3,5-dimethyl-1,2,4-triazol-1-yl)methyl]pyrrolidin-1-yl]-(2-fluoro-5-methylphenyl)methanone](/img/structure/B7342787.png)
![methyl 2-[3-[[(2R,3R)-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-3-yl]carbamoyl]furan-2-yl]acetate](/img/structure/B7342795.png)
![[(4aS,7aR)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-4-yl]-[3-(methylsulfanylmethyl)-1-benzofuran-2-yl]methanone](/img/structure/B7342816.png)
![N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-5-(morpholin-4-ylmethyl)pyridine-2-carboxamide](/img/structure/B7342822.png)
![(2R)-N-[cyclobutyl(pyridin-2-yl)methyl]-6-oxopiperidine-2-carboxamide](/img/structure/B7342827.png)
![(2S)-1-[2-(2,6-dichlorophenyl)acetyl]pyrrolidine-2-carboxamide](/img/structure/B7342828.png)
![(2S)-1-[2-(2-methoxy-5-methylphenyl)acetyl]pyrrolidine-2-carboxamide](/img/structure/B7342831.png)
